molecular formula C11H13ClO4 B8393717 Methyl 3-(2-chloroethoxy)-4-methoxybenzoate

Methyl 3-(2-chloroethoxy)-4-methoxybenzoate

Cat. No.: B8393717
M. Wt: 244.67 g/mol
InChI Key: KTMBFWGPHKWWBR-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloroethoxy)-4-methoxybenzoate is a useful research compound. Its molecular formula is C11H13ClO4 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

methyl 3-(2-chloroethoxy)-4-methoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-14-9-4-3-8(11(13)15-2)7-10(9)16-6-5-12/h3-4,7H,5-6H2,1-2H3

InChI Key

KTMBFWGPHKWWBR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To DMF (40 mL) was added potassium carbonate (9.1 g, 65.9 mmol) and methyl 3-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol) and the mixture stirred 30 minutes at room temperature 1-bromo-2-chloroethane (11.0 g, 76.8 mmol) was added and the mixture was heated at 60° C. overnight at which point excess 1-bromo-2-chloroethane (5.5 g, 38.4 mmol) was added and heating continued for 8 hours. After cooling to room temperature, the mixture was diluted with H2O, filtered, and the solid washed with EtOAc to give methyl 3-(2-chloroethoxy)-4-methoxybenzoate (4.04 g, 16.6 mmol, 30%). 1H NMR (300 MHz, DMSO-d6) δ 7.63 (d, 1H), 7.47 (s, 1H), 7.11 (d, 1H), 4.29 (t, 2H), 3.95 (t, 2H), 3.86 (s, 3H), 3.81 (s, 3H); LC-MS (ESI) m/z 245 (M+H)+.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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